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H-Ala-Phe-Ala-OH

Cat. No.: B1277826
M. Wt: 307.34 g/mol
InChI Key: XRUJOVRWNMBAAA-NHCYSSNCSA-N
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Description

Significance of Short Peptides in Understanding Peptide Science

Furthermore, the study of short peptides like H-Ala-Phe-Ala-OH provides crucial data for the development of new therapeutic agents. nih.gov Understanding how these small chains fold and interact with biological targets is a cornerstone of rational drug design. nih.govresearchgate.net Their ability to mimic the active sites of larger proteins or disrupt protein-protein interactions makes them attractive candidates for novel pharmaceuticals. nih.gov

Historical Perspective of Tripeptide Investigations in Biochemistry and Organic Chemistry

The scientific journey into the world of peptides began in the early 20th century. In 1901, Emil Fischer and E. Fourneau reported the synthesis of the first dipeptide, glycylglycine, laying the groundwork for peptide chemistry. ias.ac.inmdpi.com Fischer is widely regarded as the father of the field, even coining the term "peptide". ias.ac.in Early research focused on the fundamental challenge of forming the peptide bond in a controlled manner. ias.ac.in

A significant leap forward came with the development of protecting groups. The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a pivotal moment, enabling more controlled and systematic peptide synthesis in solution. ias.ac.in This classical solution-phase synthesis was painstaking, requiring purification after each amino acid addition. masterorganicchemistry.com

The true revolution in peptide synthesis, which greatly facilitated the study of tripeptides and larger structures, was the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963. masterorganicchemistry.compeptide.com By anchoring the first amino acid to an insoluble polymer resin, Merrifield's method allowed for the easy removal of excess reagents and byproducts by simple washing, dramatically speeding up the process and improving yields. peptide.com This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, made peptides much more accessible for research and paved the way for automated peptide synthesizers. peptide.com

Further refinements, such as the introduction of the base-labile Fmoc protecting group in the 1970s, provided an alternative and often milder method for SPPS, further expanding the toolkit available to chemists. peptide.comnih.gov These advancements have made the synthesis of tripeptides like this compound a routine process, allowing researchers to focus on their structural and functional properties.

Detailed Research Findings on this compound

The tripeptide this compound (also referred to as Ala-Phe-Ala or AFA) has been the subject of detailed conformational analysis to understand how such a short peptide behaves in an aqueous environment. These studies are critical for understanding the initial events in protein folding.

Research combining various spectroscopic techniques and computational methods has revealed that this compound does not exist as a random coil in water but preferentially adopts a specific structure. nih.govacs.org A significant finding is the presence of an inverse γ-turn centered on the Phenylalanine (Phe) residue. nih.govacs.org This turn is stabilized by a hydrogen bond between the carbonyl group of the first Alanine (B10760859) (Ala¹) and the amide proton of the third Alanine (Ala³). acs.org

However, the conformational landscape of this compound is not static. Evidence suggests a dynamic equilibrium between the inverse γ-turn and an extended β-strand-like conformation. nih.govacs.org The relative populations of these conformers can be influenced by factors such as temperature. acs.org

Below are interactive tables summarizing key findings from research on this compound.

Conformational Analysis of this compound in Aqueous Solution

Summary of structural features determined by various analytical methods.

Analytical MethodKey FindingReference
Circular Dichroism (CD)Indicates the presence of a predominant turn structure. nih.govacs.org
Fourier Transform Infrared (FTIR) SpectroscopySuggests a γ-turn with a bifurcated hydrogen bond to solvent molecules. nih.govacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyProvided 30 unambiguous distance restraints, confirming the inverse γ-turn. Key evidence includes the Hα-NH NOE between Ala¹ and Ala³. nih.govacs.org
Computational CalculationsDemonstrated the presence of an inverse γ-turn centered on Phe². The hydrogen bond between the CO of Ala¹ and the NH of Ala³ was calculated to have a high relative frequency. acs.org

Conformational Equilibrium of this compound

Estimated mole fractions of the major conformations present in aqueous solution.

ConformationEstimated Mole Fraction (from NOE data)Estimated Mole Fraction (from best-fit simulation)Reference
Inverse γ-turn0.650.60 nih.govacs.org
β-strandNot directly estimated0.40 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O4 B1277826 H-Ala-Phe-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,12-/m0/s1

InChI Key

XRUJOVRWNMBAAA-NHCYSSNCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N

sequence

AFA

Synonyms

Ala-Phe-Ala
alanyl-phenylalanyl-alanine

Origin of Product

United States

Synthetic Methodologies and Strategies for H Ala Phe Ala Oh and Its Analogues

Classical Peptide Synthesis Approaches

The foundational methods for creating peptides like H-Ala-Phe-Ala-OH are categorized as classical approaches, which have been refined over decades. These can be broadly divided into solution-phase and solid-phase techniques.

Solution-Phase Peptide Synthesis (SPPS) Protocols

In solution-phase synthesis, the amino acids or peptide fragments are reacted together in a suitable solvent. nih.gov A key advantage of this method is the ability to purify and characterize intermediates at each step, which can be crucial for ensuring the final product's purity, especially for shorter peptides like tripeptides. creative-peptides.com However, the process can be more time-consuming and labor-intensive due to the need for purification after each step. creative-peptides.com

To ensure the correct sequence of this compound, the amino group of the incoming amino acid and the carboxyl group of the growing peptide chain must be selectively protected. bachem.com This prevents self-coupling and ensures the formation of the desired peptide bond. biosynth.com The choice of protecting groups is critical and depends on their stability and the conditions required for their removal. biosynth.comthermofisher.com

Boc (tert-butoxycarbonyl): This protecting group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). thermofisher.com Boc chemistry was one of the earliest strategies developed for peptide synthesis. iris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl): In contrast to Boc, the Fmoc group is base-labile and is removed using a mild base, most commonly piperidine. thermofisher.comlifetein.com This orthogonality to acid-labile side-chain protecting groups makes the Fmoc strategy widely used in modern peptide synthesis. iris-biotech.depeptide.com

Z (Carbobenzoxy): The Z group is another common amino-protecting group, often used in solution-phase synthesis.

For the synthesis of this compound, a typical strategy would involve protecting the N-terminus of alanine (B10760859) with a temporary group like Boc or Fmoc, while the C-terminus of the final alanine residue would be protected until the final deprotection step. pharmaceutical-networking.com

Protecting GroupAbbreviationCleavage ConditionCommon Use
tert-butoxycarbonylBocAcidic (e.g., TFA) thermofisher.comBoth solution and solid-phase
9-fluorenylmethoxycarbonylFmocBasic (e.g., Piperidine) thermofisher.comPrimarily solid-phase synthesis
CarbobenzoxyZCatalytic HydrogenationPrimarily solution-phase

The formation of the peptide bond between two amino acids does not occur spontaneously and requires the activation of the carboxyl group of one amino acid. bachem.com This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. bachem.com

Carbodiimides: This class of reagents, including N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for peptide bond formation. bachem.comtandfonline.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. tandfonline.com However, this intermediate can be prone to racemization. peptide.com

Additives to Reduce Racemization: To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. peptide.combachem.com These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then reacts with the amino group of the other amino acid to form the peptide bond with minimal racemization. peptide.com

In the synthesis of this compound, a common procedure would involve dissolving the N-protected alanine and an additive like HOBt in a solvent, followed by the addition of a carbodiimide (B86325) like DCC or DIC to activate the carboxyl group before adding the C-protected phenylalanine.

Coupling ReagentAbbreviationByproductKey Features
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU) peptide.comInsoluble byproduct, useful in solution-phase. peptide.com
N,N'-DiisopropylcarbodiimideDICDiisopropylurea (DIU) tandfonline.comSoluble byproduct, preferred for solid-phase. peptide.com
1-HydroxybenzotriazoleHOBt-Reduces racemization when used with carbodiimides. peptide.com
N-HydroxysuccinimideHOSu-Forms stable active esters, can be used with carbodiimides. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides. nih.gov In this approach, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. lifetein.combachem.com A key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple filtration and washing steps, which significantly simplifies the purification process and allows for automation. creative-peptides.comlifetein.com

The choice of resin and the linker that attaches the first amino acid to it is crucial as it determines the conditions required for the final cleavage of the peptide from the support and the nature of the C-terminus (acid or amide). researchgate.netmdpi.com For the synthesis of this compound with a free C-terminal carboxylic acid, a resin with an acid-labile linker is typically employed.

Wang Resin: This is a popular choice for Fmoc-based SPPS to produce peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin using a strong acid like TFA. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is also used for producing C-terminal acid peptides and offers the advantage of very mild cleavage conditions, which can be beneficial for sensitive peptides. csic.es

The first amino acid, Fmoc-Ala-OH, would be attached to the resin through its carboxylic acid group. Subsequent amino acids (Fmoc-Phe-OH and Fmoc-Ala-OH) would be added sequentially after the deprotection of the Fmoc group at each step.

The repetitive nature of the coupling and deprotection cycles in SPPS makes it highly amenable to automation. bachem.com Automated peptide synthesizers can perform all the necessary steps, including reagent delivery, washing, and reaction monitoring, leading to a significant increase in efficiency and reproducibility. creative-peptides.combiorxiv.org

Cleavage and Deprotection Procedures

For the widely used Fmoc (9-Fluorenylmethoxycarbonyl) strategy, the final deprotection involves treatment with a strong acid cocktail. masterorganicchemistry.com A common mixture for cleaving peptides from Wang or Rink Amide resins is a solution containing trifluoroacetic acid (TFA) as the primary cleavage agent. uci.edu To prevent side reactions, especially with sensitive amino acids (though less of a concern for Ala and Phe), scavengers are added to the TFA cocktail. bachem.comresearchgate.net These scavengers, such as water and triisopropylsilane (B1312306) (TIS), trap the reactive carbocations generated during the cleavage of side-chain protecting groups. uci.edu

In the Boc (tert-Butoxycarbonyl) strategy, which is an older but still relevant method, the N-terminal Boc groups are removed with a milder acid like TFA during the synthesis, while the final cleavage from the resin often requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.com However, modern variations often use TFA-based cocktails for the final cleavage in Boc-SPPS as well.

The process typically involves treating the peptide-resin with the cleavage cocktail for a period of 1 to 3 hours at room temperature. uci.edu Following cleavage, the crude peptide is precipitated from the acidic solution using a cold organic solvent, commonly diethyl ether, and then washed to remove residual scavengers and byproducts. lifetein.com

Table 1: Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS

ReagentCompositionTypical Application
TFA/H₂O/TIS95% / 2.5% / 2.5%General purpose cleavage for peptides without sensitive residues like Cys, Met, or Trp. researchgate.net
TFA/Phenol/H₂O/TIS88% / 5% / 5% / 2%Used for peptides containing arginine to prevent side reactions.
TFA/EDT/H₂O/TIS94% / 2.5% / 2.5% / 1%Recommended for peptides with cysteine to prevent oxidation.

Note: The exact composition can be optimized based on the specific peptide sequence and resin used.

Advanced and Specialized Synthetic Techniques

Beyond standard SPPS protocols, several advanced techniques can be employed to synthesize this compound and its analogues with improved efficiency, specificity, or unique structural modifications.

Microwave-Assisted Peptide Synthesis for Enhanced Coupling Efficiency

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool to accelerate the chemical reactions involved in SPPS. google.com By applying microwave energy, both the coupling and deprotection steps can be completed in significantly shorter times compared to conventional room temperature methods. biotage.co.jpsemanticscholar.org For the synthesis of this compound, microwave irradiation can enhance the rate and efficiency of the amide bond formation between the amino acid residues, particularly in cases of steric hindrance, although this is less of an issue for the Ala-Phe-Ala sequence.

The use of microwave energy allows for rapid heating of the solvent and reactants, which can help to overcome kinetic barriers and disrupt peptide aggregation on the solid support. semanticscholar.org A typical microwave protocol involves short irradiation cycles (e.g., 30 seconds for deprotection, 5 minutes for coupling) at a controlled temperature, often below 60°C to prevent racemization and other side reactions. google.com This technology has been successfully applied to the synthesis of various peptides, demonstrating higher purity and yield in a fraction of the time required for traditional SPPS. semanticscholar.orgmdpi.com

Enzymatic Peptide Synthesis for Specific Amide Bond Formation

Enzymatic methods offer a highly regio- and stereospecific alternative to chemical peptide synthesis. scielo.br Proteases, which normally cleave peptide bonds, can be used in reverse to form them under specific, non-aqueous conditions. thieme-connect.deresearchgate.net For a tripeptide like this compound, an enzyme such as thermolysin could be used. rsc.org

The synthesis proceeds via an acyl-enzyme intermediate. thieme-connect.de An N-protected amino acid ester (the acyl donor) reacts with the enzyme to form this intermediate, which then transfers the acyl group to the amino group of the second amino acid (the amino component) to form the peptide bond. researchgate.net A key advantage is the elimination of the need for side-chain protection for many amino acids and the absence of racemization. scielo.br The synthesis of the dipeptide Z-Ala-Phe-OMe using thermolysin, followed by enzymatic hydrolysis of the ester and subsequent coupling steps, illustrates this green chemistry approach. rsc.org

Segment Condensation Approaches for Tripeptide Assembly

Segment condensation is a strategy where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide. For this compound, this could involve synthesizing the dipeptide H-Phe-Ala-OH and then coupling it with an N-protected Alanine (e.g., Boc-Ala-OH). Alternatively, two fragments, such as Boc-Ala-Phe-OH and H-Ala-OH (or its ester), could be synthesized separately and then joined. nih.gov

This approach is particularly advantageous for the synthesis of longer peptides or for incorporating complex or modified amino acids. nih.gov While less common for a simple tripeptide, the principles are fundamental in peptide chemistry. The coupling of the fragments can be achieved in solution phase using standard coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU. A challenge in segment condensation is the risk of racemization at the C-terminal residue of the acyl donor fragment. thieme-connect.com

Site-Selective Chemical Modification during Synthesis

Modifying the peptide backbone at specific positions can impart desirable properties, such as increased stability against enzymatic degradation or altered conformation. peptide.com

N-methylation, the substitution of an amide proton with a methyl group, is a significant modification that can profoundly impact a peptide's structure and function. researchgate.net Introducing an N-methyl group on one of the alanine or phenylalanine residues in this compound can restrict the conformational flexibility of the peptide backbone and inhibit the formation of hydrogen bonds. peptide.com

A common and efficient method for site-selective N-methylation during solid-phase synthesis involves a three-step procedure: nih.govresearchgate.net

Activation: The N-terminal amine of the residue to be methylated is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. researchgate.netacs.org

Methylation: The resulting sulfonamide is then methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide under basic conditions. nih.govgoogle.com

Deprotection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, to reveal the N-methylated amine, which can then be coupled to the next amino acid in the sequence. nih.gov

Incorporation of Unnatural Amino Acids and Peptidomimetics (e.g., N-Amino-imidazol-2-one, Aziridine-Containing Residues)

The modification of native peptide sequences, such as this compound, through the introduction of unnatural amino acids and peptidomimetics is a powerful strategy for developing analogues with enhanced structural and functional properties. These modifications can impose conformational constraints, improve metabolic stability, and introduce novel functionalities. Key examples of such building blocks include N-amino-imidazol-2-one (Nai) and aziridine-containing residues.

N-Amino-imidazol-2-one (Nai) as a Dipeptide Surrogate:

The resulting Nai residue can mimic the central i+1 and i+2 residues of β- and γ-turns. thieme-connect.com X-ray crystallography and computational analyses have shown that the substituent at the 4-position of the imidazolin-2-one ring significantly influences the resulting conformation. For example, a methyl substituent tends to favor a β-turn, while a larger benzyl (B1604629) group promotes a γ-turn conformation. nih.gov This conformational control makes Nai a valuable tool for studying structure-activity relationships and designing peptidomimetics with specific secondary structures. thieme-connect.comthieme-connect.com

Aziridine-Containing Residues for Covalent Modification:

Aziridine-containing amino acids are valuable for introducing electrophilic properties into peptides, enabling their use as covalent modifiers or "warheads" for enzyme active sites. rsc.orgsemanticscholar.org The synthesis of peptides containing these residues can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS). nih.govacs.org For example, Fmoc-protected aziridine-2-carboxylic acid can be incorporated into a peptide sequence using standard SPPS protocols. acs.org

The inherent ring strain of the aziridine (B145994) moiety makes it susceptible to regioselective ring-opening by various nucleophiles under mild conditions. rsc.org This unique reactivity has been exploited in several ways:

Site-Specific Modification: The aziridine ring can be opened by thiol nucleophiles, such as those from cysteine residues or other biochemical tags, to create specifically modified peptides. acs.org

Peptide Ligation: An aziridine-mediated ligation method has been developed, involving the coupling of an unprotected peptide thioacid with an N-H aziridine-2-carbonyl peptide. The resulting N-acylated aziridine can then be opened by a nucleophile to form a native peptide linkage. acs.org

Cross-linking: The nitrogen of an N-terminal amino acid or a side chain can act as a nucleophile to open the aziridine ring, providing a method for linking peptide strands. rsc.org

While the synthesis of protected aziridine-containing di- and tripeptides is relatively straightforward, the deprotection of these molecules can be challenging due to the reactivity of the aziridine ring. rsc.orgsemanticscholar.org

C-H Activation and Stapling Methodologies for Constrained Analogues

Conformationally constrained peptides often exhibit improved biological activity and stability. C-H activation and peptide stapling are two prominent strategies for creating such constrained analogues of tripeptides like this compound.

C-H Activation for Post-Synthetic Modification:

Direct C-H functionalization is an efficient strategy for the post-synthetic modification of peptides, allowing for the introduction of new chemical bonds directly onto natural amino acid residues. ntu.ac.uk This approach avoids the need for pre-functionalized, unnatural amino acids. ntu.ac.ukresearchgate.net Palladium-catalyzed reactions are commonly employed to selectively functionalize the aromatic side chains of residues like phenylalanine and tryptophan. ntu.ac.ukresearchgate.net

For a tripeptide containing phenylalanine, such as this compound, C-H olefination can be used to introduce an alkene group onto the phenyl ring. ntu.ac.uk This modification can then serve as a handle for further diversification or for intramolecular cyclization to create constrained analogues. ntu.ac.uk For example, an arylvinylsulfonyl fluoride can be installed on a phenylalanine residue via C-H functionalization, which can then undergo intramolecular sulfur(VI)-fluoride exchange (SuFEx) chemistry to form a cyclic peptide. ntu.ac.uk Similarly, rhodium-catalyzed C-H olefination of tryptophan residues has been used to create stapled peptides with built-in fluorescence. researchgate.net

Peptide Stapling for Helical Reinforcement:

Peptide stapling involves introducing a covalent cross-link between the side chains of two amino acids to stabilize a specific secondary structure, most commonly an α-helix. nih.govnih.gov While a short tripeptide like this compound would not form a stable helix on its own, the principles of stapling can be applied to longer sequences containing this motif to enforce a desired conformation.

The process involves replacing two natural amino acids in the peptide sequence with non-natural, olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7). researchgate.net A ruthenium-catalyzed ring-closing metathesis (RCM) reaction is then performed on the resin-bound peptide to form a hydrocarbon "staple". researchgate.net This staple constrains the peptide, enhancing its helicity, proteolytic resistance, and cell permeability. nih.govmdpi.com Various stapling techniques exist, including:

Ring-Closing Metathesis (RCM): The most common method, forming an all-hydrocarbon staple. nih.gov

Lactamization: Formation of an amide bond between the side chains of, for example, lysine (B10760008) and aspartic acid. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Also known as "click chemistry," this method forms a triazole linker. nih.gov

For longer peptides, multiple staples can be introduced to further constrain the structure. mdpi.com The design of stapled peptides often involves computational methods to determine the optimal positions for the non-natural amino acids to maximize helicity. researchgate.net

Synthesis of Modified Tripeptides for Specific Research Applications

The synthesis of modified tripeptides is crucial for various research applications, including the study of oxidative stress and the development of novel biomaterials and therapeutic agents. Carbonylated peptides and nucleopeptides are two important classes of such modified molecules.

Synthesis of Carbonylated Peptides:

Protein carbonylation is a type of oxidative damage that is implicated in numerous diseases. The synthesis of peptides containing specific carbonylation sites is essential for creating models to study these processes. A key challenge is the site-selective introduction of a carbonyl group.

One successful approach involves the design and synthesis of a protected, unnatural amino acid building block that already contains the carbonyl functionality. For example, a fully protected derivative of oxidized threonine, Fmoc-amino(2,5,5-trimethyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH), has been developed. nih.govnih.gov In this building block, the carbonyl group is protected as a ketal. This protected amino acid can then be incorporated into a peptide sequence, such as H-Thr(O)-Ala-Phe-OH, using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The carbonyl group is deprotected during the final cleavage from the resin with trifluoroacetic acid (TFA). nih.gov This method allows for the precise placement of a carbonyl group within a peptide chain, providing valuable tools for studying the biological consequences of protein oxidation. nih.gov

Synthesis of Nucleopeptides:

Nucleopeptides, which are conjugates of peptides and nucleic acids, are of great interest for applications in antisense therapy and as building blocks for nanomaterials. umich.edursc.org The covalent linkage of a peptide can improve the stability and cellular uptake of oligonucleotides. umich.edu

Stepwise solid-phase synthesis is a common method for preparing nucleopeptides. umich.edu There are two main strategies for assembling these conjugates on a solid support:

Peptide First, then Oligonucleotide: The peptide sequence is first assembled on the resin using standard SPPS. Then, oligonucleotide synthesis is carried out by sequentially coupling 3'-phosphoramidite nucleoside derivatives to the N-terminus of the resin-bound peptide. umich.edu

Monomer-Based Assembly: This strategy involves the synthesis of nucleoamino acid monomers, where a nucleobase is attached to the side chain of an amino acid like lysine. These monomers are then oligomerized on a solid support. rsc.org A more direct "on-line" approach avoids the solution-phase synthesis of monomers by using orthogonally protected amino acids (e.g., Dde-Lys(Fmoc)-OH). The Dde group can be selectively removed on the resin, allowing for the direct coupling of a carboxymethyl-nucleobase to the lysine side chain before the next amino acid is added to the growing peptide backbone. rsc.org

These synthetic routes enable the creation of diverse nucleopeptides containing specific peptide sequences and all four nucleobases, allowing for detailed studies of their nucleic acid binding properties and other biological functions. rsc.org

Structural and Conformational Analysis of H Ala Phe Ala Oh

Spectroscopic Characterization Techniques for Tripeptide Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of peptides in solution. mdpi.com It provides information on atomic connectivity and spatial proximity, which are crucial for defining the peptide's conformation.

The initial step in the NMR analysis of H-Ala-Phe-Ala-OH involves the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the molecule. 1D ¹H NMR spectra provide the initial chemical shift information, but significant signal overlap is common even in small peptides, making unambiguous assignment difficult. uzh.ch For instance, the α-proton peaks of different residues can often overlap. walisongo.ac.id

2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are essential for resolving this complexity. rsc.org An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, spreading the signals over two dimensions and greatly enhancing resolution. This allows for the clear identification of each Cα-Hα, Cβ-Hβ, etc., pair for the N-terminal alanine (B10760859) (Ala¹), the central phenylalanine (Phe²), and the C-terminal alanine (Ala³).

Table 1: Representative ¹H NMR Chemical Shifts (δ) for a this compound-like backbone in D₂O. Note: These are typical values for Ala and Phe residues in a peptide chain and may vary slightly based on solvent, pH, and temperature. Data is compiled for illustrative purposes based on similar dipeptides. walisongo.ac.idresearchgate.net

ProtonN-term Ala (Ala¹)Phe (Phe²)C-term Ala (Ala³)
NH N/A (in D₂O)~8.2-8.5 ppm~8.1-8.4 ppm
α-CH ~3.8-4.0 ppm~4.5-4.7 ppm~4.1-4.3 ppm
β-CH₃/CH₂ ~1.4-1.5 ppm~3.0-3.2 ppm~1.3-1.5 ppm
Aromatic -~7.2-7.4 ppm-

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a this compound-like backbone. Note: These are typical values compiled for illustrative purposes based on published data for similar peptides. researchgate.netchemicalbook.comchemicalbook.com

CarbonN-term Ala (Ala¹)Phe (Phe²)C-term Ala (Ala³)
C=O ~175-177 ppm~173-174 ppm~178-180 ppm
~51-53 ppm~55-57 ppm~52-54 ppm
~18-20 ppm~38-40 ppm~20-22 ppm
Aromatic -~127-137 ppm-

Once the resonances are assigned, 2D correlation experiments are used to piece together the molecular structure.

Correlated Spectroscopy (COSY) identifies protons that are coupled through chemical bonds (typically two or three bonds apart). weebly.com In this compound, COSY spectra would show correlations between the amide proton (NH) and the α-proton (Hα) of the same residue, and between the Hα and the side-chain β-protons (Hβ). These through-bond correlations are fundamental for confirming the amino acid spin systems identified from 1D and HSQC spectra. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. uzh.ch This through-space information is critical for determining the peptide's secondary structure. Key NOE correlations for a peptide like this compound include:

Intra-residue NOEs: Between protons within the same amino acid residue.

Sequential NOEs: Between the Hα of one residue (i) and the NH of the next residue (i+1). These are strong indicators of an extended or helical conformation.

Medium-range NOEs: Between residues further apart in the sequence, which help to define turns and folds.

Table 3: Key Expected Sequential NOESY and COSY Correlations for this compound Backbone.

Correlation TypeFrom Residue (i)To Residue (i+1)Information Gained
COSY NHJ-coupling confirms intra-residue connectivity.
NOESY Hα(i)NH(i+1)Proximity defines backbone torsion angles (φ, ψ).
NOESY NH(i)NH(i+1)Proximity suggests helical or turn structures.

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to probe the conformational dynamics of the peptide. nih.gov For this compound, this technique can reveal information about the stability of intramolecular hydrogen bonds. The chemical shift of amide protons involved in hydrogen bonds tends to show a smaller change with temperature compared to those exposed to the solvent. biorxiv.org By analyzing the temperature coefficients (dδ/dT) of the amide protons, one can distinguish between solvent-shielded and solvent-exposed sites, providing insight into the stability of specific folded conformations. biorxiv.orgnih.gov Furthermore, VT-NMR can be used to study the kinetics of conformational exchange, such as the rotation around peptide bonds. nih.gov

While solution NMR reveals the structure of peptides in a dynamic environment, solid-state NMR (ssNMR) provides atomic-resolution information on molecules in a solid or aggregated state, such as microcrystals or amyloid fibrils. bruker.compnas.org

Magic Angle Spinning (MAS) NMR is a technique used to average out anisotropic interactions that broaden NMR signals in solids, resulting in high-resolution spectra. nih.govacs.org MAS NMR has been successfully used to determine the complete three-dimensional structures of peptides in their solid form by measuring precise distance and torsion angle constraints. ubc.camit.edu For this compound, this could elucidate its crystal packing and conformation without the need for single-crystal X-ray diffraction. pnas.org

Dynamic Nuclear Polarization (DNP)-Enhanced NMR is a method that dramatically increases the sensitivity of ssNMR experiments, often by factors of 100 or more. bruker.comnews-medical.net This is achieved by transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample. nih.gov DNP enhancement allows for the characterization of samples at very low concentrations or those that are inherently insensitive, making it possible to perform complex 2D correlation experiments on peptide assemblies that would otherwise be infeasible. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the peptide backbone conformation and hydrogen bonding patterns.

For this compound, specific frequency regions are of particular interest:

Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. The exact frequency of this band is a sensitive indicator of secondary structure (e.g., α-helix, β-sheet, random coil). acs.org

Amide II band (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching.

Amide III band (1200-1300 cm⁻¹): A complex band that is also sensitive to backbone conformation.

Studies on similar dipeptides like L-Alanyl-L-Phenylalanine, combining experimental spectra with Density Functional Theory (DFT) calculations, allow for the precise assignment of vibrational modes to specific molecular motions. researchgate.net Such analysis can confirm the presence of a zwitterionic state (with NH₃⁺ and COO⁻ termini) and detail the hydrogen-bonding network in the solid state. acs.org

Table 4: Characteristic Infrared (IR) Absorption Bands for a Peptide like this compound. Note: Frequencies are approximate and depend on the specific conformation and environment. Based on data from similar peptides. acs.orgresearchgate.net

Vibrational ModeApproximate Frequency (cm⁻¹)Description
Amide A (N-H stretch) ~3200-3300Associated with hydrogen-bonded N-H groups.
Amide I (C=O stretch) ~1650-1690Highly sensitive to secondary structure.
Amide II (N-H bend, C-N stretch) ~1510-1580Sensitive to conformation and hydrogen bonding.
COO⁻ (asymmetric stretch) ~1580-1610Indicates the presence of a deprotonated carboxylate group.
COO⁻ (symmetric stretch) ~1400-1420Indicates the presence of a deprotonated carboxylate group.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformation and Hydrogen Bonding Networks

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing specific information about functional groups and molecular structure. In the context of this compound, FTIR is instrumental in characterizing the conformation of its amide bonds and the nature of its hydrogen-bonding networks.

The analysis of the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) in the FTIR spectrum offers critical clues about the peptide's secondary structure. For this compound in an aqueous solution, the FTIR spectra have provided evidence supporting the presence of a γ-turn. acs.orgnih.gov This turn is stabilized by a hydrogen bond, which in this case is a bifurcated H-bond involving solvent (water) molecules. acs.orgnih.gov The specific frequencies and shapes of the amide bands are sensitive to the formation of such intramolecular and intermolecular hydrogen bonds, distinguishing them from other structures like α-helices or β-sheets.

While specific band assignments for this compound are detailed in dedicated spectroscopic studies, general observations for similar dipeptides like H-Phe-Ala-OH have been made. bas.bg These studies help in the elucidation of typical bands for amide fragments and aromatic residues, which provides structural information about the configuration of the O=C-NH group. bas.bg

Table 1: General FTIR Band Regions for Peptide Analysis

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Structural Information
Amide A (N-H stretch) 3200 - 3400 Hydrogen bonding status of N-H groups.
Amide I (C=O stretch) 1600 - 1700 Highly sensitive to secondary structure (α-helix, β-sheet, turn, random coil).
Amide II (N-H bend, C-N stretch) 1510 - 1580 Complements Amide I in secondary structure analysis.
Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, another vibrational spectroscopy technique, serves as a complementary method to FTIR for studying the structure of peptides like this compound. It is particularly sensitive to the vibrations of non-polar bonds and aromatic rings, making it well-suited for analyzing the phenylalanine residue in the tripeptide.

For instance, in studies of L-alanyl-L-phenylalanine, a related dipeptide, specific Raman modes have been identified, such as the torsion of the amine group and the deformation of the aromatic ring. researchgate.net Surface-Enhanced Raman Scattering (SERS), a technique that enhances the Raman signal of molecules adsorbed onto metal nanoparticles, has been used to infer the orientation of peptides on surfaces. uchile.cl SERS studies on peptides containing phenylalanine often show that the molecule interacts with the metal surface primarily through the aromatic ring. uchile.clnih.gov

Table 2: Selected Raman Markers for Phenylalanine in Peptides

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Ring Breathing ~1003 Symmetric stretching of the entire phenyl ring.
C-H in-plane bend ~1032 Bending of C-H bonds within the plane of the ring.

Note: Specific wavenumbers can shift depending on the peptide's conformation and environment. csic.es

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for studying the secondary structure of chiral molecules like peptides and proteins.

For this compound, CD analysis has been pivotal in identifying its preferred conformation in an aqueous solution. acs.orgnih.gov The CD spectrum of this tripeptide indicated the presence of a predominant, well-defined turn structure. acs.orgnih.govacs.org This finding was a key piece of evidence that led to the more specific identification of the inverse γ-turn through further NMR and computational analysis. acs.orgnih.gov

Different secondary structures (α-helix, β-sheet, turns, random coil) exhibit distinct CD spectra. For example, β-sheet regions typically show negative ellipticity around 215–230 nm. The specific CD signal for this compound, while not a classic α-helix or β-sheet, provided the signature of a folded, non-random structure. Comparing the CD spectra of L-peptides with their all-D-amino acid counterparts can also confirm structural propensities; the D-peptide is expected to show a spectrum that is opposite in sign to the L-peptide, confirming that it forms an enantiomeric structure. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for verifying the primary structure (amino acid sequence) and molecular weight of peptides.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. ESI-MS is routinely used to confirm the molecular weight of synthesized or isolated peptides. For this compound, ESI-MS would be used to verify its expected molecular mass.

Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting the parent ion of the peptide, fragmenting it, and then analyzing the m/z of the resulting fragments. This fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This process confirms that the amino acids are linked in the correct order (Ala-Phe-Ala). The fragmentation patterns can also sometimes provide clues about the peptide's conformation, as certain structures may favor specific fragmentation pathways. acs.org

Table 3: Theoretical ESI-MS/MS Fragmentation Data for this compound (Molecular Formula: C₁₅H₂₁N₃O₄, Monoisotopic Mass: 307.1532 Da)

Ion Type Sequence Calculated m/z (Singly Charged)
[M+H]⁺ This compound 308.1605
b₂ Ala-Phe 219.1132
b₁ Ala 72.0444
y₂ Phe-Ala 237.1234

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. The analyte is co-crystallized with a matrix substance, which absorbs the laser energy and facilitates the ionization and desorption of the analyte molecules. acs.org MALDI is known for its high sensitivity and tolerance to buffers and salts, making it a rapid and robust method for determining the molecular weight of peptides like this compound. csic.es

MALDI-Time-of-Flight (TOF) mass analyzers are frequently paired with this ionization source. Similar to ESI-MS, MALDI-TOF MS would confirm the molecular mass of the intact tripeptide. When coupled with a second mass analyzer (MALDI-TOF/TOF), it can also be used for tandem MS experiments to obtain sequence information, analogous to ESI-MS/MS. acs.orgcsic.es This is particularly useful for identifying peptides within complex mixtures, such as those from a biological extract or a synthetic library. csic.esub.edu

Detailed Conformational Preferences in Solution

Contrary to the long-held belief that short peptides are structurally random, recent studies provide strong evidence that even tripeptides like this compound (AFA) adopt preferred conformations in aqueous environments. acs.orgnih.gov The structural dynamics are influenced by a delicate balance of intramolecular interactions and interactions with the surrounding solvent.

In aqueous solution, this compound preferentially forms a distinct secondary structure known as an inverse γ-turn. acs.orgnih.govacs.org This turn is a compact fold involving three amino acids, stabilized by a specific hydrogen bond. For AFA, this turn is centered on the central phenylalanine (Phe²) residue. nih.govacs.org

Evidence for this predominant turn structure comes from multiple spectroscopic techniques. Circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy both indicate the presence of a majority turn structure in water. acs.orgnih.gov More definitive proof is provided by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Analysis based on 30 unambiguous distance restraints derived from Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments confirms the inverse γ-turn. nih.govacs.org Based on this NOE data, the mole fraction of the γ-turn conformation is estimated to be approximately 0.65. acs.orgacs.org

Further analysis suggests a dynamic equilibrium between two main conformations: the inverse γ-turn and an extended β-strand. acs.org A best-fit procedure that calculates experimental NOEs as a weighted average from both structures estimates the mole fractions to be 0.60 for the γ-turn and 0.40 for the β-strand at 280 K. acs.orgacs.org

The stability of the inverse γ-turn in this compound is critically dependent on hydrogen bonding. The turn is defined by a 3→1 intramolecular hydrogen bond, formed between the carbonyl (CO) group of the first alanine residue (Ala¹) and the amide (NH) group of the third alanine residue (Ala³). acs.org The presence of this hydrogen bond is confirmed by NMR calculations. nih.govacs.org

In addition to this key intramolecular bond, the peptide interacts significantly with the solvent. FTIR data suggests that the γ-turn participates in a bifurcated hydrogen bond with surrounding water molecules. acs.orgnih.govacs.org Computational studies using density functional theory (DFT) have shown that considering explicit water molecules in simulations significantly alters the conformational landscapes of tripeptides and improves the stability of intramolecular hydrogen bonds, particularly in inverse γ-turn structures. researchgate.net The network of hydrogen bonds is a crucial factor in stabilizing specific conformations. nih.gov

The conformation of a peptide is defined by a set of torsion angles along its backbone, primarily the phi (φ) and psi (ψ) angles. The inverse γ-turn and β-strand conformations of this compound occupy distinct regions of the conformational space, as defined by their torsion angles.

For an inverse γ-turn centered on the i+1 residue (Phe² in this case), the typical backbone torsion angles are approximately φ ≈ -70° and ψ ≈ +70°. The conformation of the central phenylalanine residue in the AFA γ-turn has been identified as being in the αR region of the Ramachandran plot. acs.org The competing extended β-strand conformation is characterized by a different set of torsion angles, with typical values around φ ≈ -120° and ψ ≈ +120°.

ConformationResidueTypical Phi (φ) AngleTypical Psi (ψ) Angle
Inverse γ-TurnPhe²~ -70°~ +70°
Extended β-Strand-~ -120°~ +120°

The surrounding environment plays a pivotal role in dictating the conformational preferences of this compound. The primary research identifying the inverse γ-turn was conducted in an aqueous solution at a neutral pH of 7.2. acs.org In this polar environment, the peptide adopts its folded structure, with studies noting that the charged terminal groups have a limited influence on the conformation of the central residue. acs.org

The nature of the solvent can significantly modulate the conformational equilibrium. Computational studies on analogous peptides suggest that inverse γ-turns are favored in non-polar solvents like chloroform (B151607) (CDCl₃), while more extended, β-sheet-like structures may be preferred in polar solvents due to intermolecular hydrogen bonding. However, for AFA specifically, the experimental evidence points strongly to the γ-turn being the preferred structure even in the highly polar environment of water. acs.orgnih.govacs.org The use of explicit solvent models in calculations has been shown to be crucial for accurately predicting conformational features. researchgate.net

The pH of the solution can also influence conformation, primarily by altering the protonation states of the N-terminal amino group and the C-terminal carboxyl group. While the charged state at neutral pH has a limited effect on the AFA turn acs.org, significant shifts in pH can alter electrostatic interactions and thus the conformational landscape, as seen in other peptide systems. nih.gov

The stereochemistry of the constituent amino acids has a profound effect on the conformational landscape of a peptide. Studies on analogous peptides where an L-alanine is replaced with its mirror image, D-alanine, reveal significant structural consequences. acs.orgnih.gov

For example, in a study of Tyr-Ala-Phe-Gly tetrapeptides, the peptide containing D-Ala was found to crystallize in a single, stable form. acs.orgnih.gov This stability is attributed to a pre-organization mechanism involving an intramolecular CH−π interaction, which is specific to the D-amino acid configuration. acs.orgnih.gov In stark contrast, the corresponding peptide with L-Ala is polymorphic, readily forming at least three different crystal structures. acs.orgnih.gov In solution, dermorphin (B549996) analogues containing D-alanine tend to adopt a more extended conformation, whereas the L-isomers prefer a more compact structure. nih.gov These findings underscore that the chirality of a single amino acid residue can dramatically influence both solution-state conformational preferences and solid-state packing.

X-ray Crystallography for High-Resolution Solid-State Structures

While solution-state structures are often dynamic, X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. As of now, a dedicated crystal structure for the isolated tripeptide this compound has not been reported in public databases.

However, crystallographic studies of closely related peptides and complexes provide valuable insights. The crystal structures of Tyr-(D-Ala)-Phe-Gly and Tyr-(L-Ala)-Phe-Gly demonstrate how stereochemistry dictates packing in the solid state, with the D-Ala analogue forming a single crystal form while the L-Ala analogue is polymorphic. acs.orgnih.gov Furthermore, crystal structures of larger peptides containing the Ala-Phe sequence show its ability to be incorporated into various secondary structures, including helical conformations. nih.gov For instance, the structure of a complex between the dipeptide Ala-Phe and a transporter protein, PepTSt, has been solved at a resolution of 2.40 Å, showing how the peptide binds within a protein pocket. rcsb.org These related structures highlight the conformational versatility of the Ala-Phe motif and the strong influence of neighboring residues and molecular environment on its solid-state architecture.

Computational Modeling and Simulation Studies

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the electronic structure and energetics of peptides. longdom.orglsu.edu These methods are crucial for understanding the nature of intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. researchgate.netnih.gov

For H-Ala-Phe-Ala-OH, DFT calculations have been employed to assess the relative stability of different backbone structures, including the inverse γ-turn. researchgate.netnih.gov These studies have shown that the choice of the DFT functional (e.g., M062X versus B3LYP) can be critical. The M062X functional, for example, was found to better stabilize the intramolecular hydrogen bonds characteristic of the γ-turn structure compared to the more widely used B3LYP functional. researchgate.netnih.gov QC calculations can also be used to analyze vibrational spectra (like IR and Raman), providing a direct link between computed structures and experimental spectroscopic data. csic.esresearchgate.net Ab initio methods allow for the prediction of various molecular properties, including geometry, dipole moments, and thermochemical data, by solving the Schrödinger equation with approximations. lsu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

While specific QSAR models for this compound are not widely reported, the methodology is broadly applied to tripeptides to predict activities such as antioxidant potential or enzyme inhibition. acs.orgmdpi.com The process involves generating descriptors based on amino acid properties, selecting the most relevant features, and using machine learning or statistical methods to create the predictive model. acs.orgresearchgate.net Such models can accelerate the discovery of new bioactive peptides by screening large virtual libraries, guiding synthetic efforts toward the most promising candidates. acs.org

Table 2: Examples of Descriptor Categories Used in Peptide QSAR Studies. acs.orgresearchgate.net
Descriptor CategoryDescriptionExamples
Hydrophobicity ScalesQuantifies the hydrophobic/hydrophilic nature of amino acids.Kyte-Doolittle index, Eisenberg scale
Steric PropertiesDescribes the size and shape of amino acid side chains.Molecular weight, van der Waals volume
Electronic PropertiesRelates to the distribution of electrons in the side chain.Isoelectric point (pI), partial charges
Structural IndicesBased on the 3D structure or connectivity of the peptide.Topological indices, solvent accessible surface area

Force Field Development and Refinement for Peptide Systems

The accuracy of MM and MD simulations is fundamentally dependent on the quality of the underlying force field—the set of equations and parameters that defines the potential energy of the system. nih.govfrontiersin.org Developing accurate force fields for peptides is a continuous area of research, as they must correctly balance the energies of different secondary structures (helices, sheets, turns) and properly account for solvation effects. pnas.org

Small, well-characterized peptides like this compound and its constituent dipeptides serve as critical benchmark systems for parameterizing and validating new force fields. pkusz.edu.cn Researchers refine force field parameters, such as atomic charges and torsional angle potentials, to match high-level quantum chemical calculations and experimental data (e.g., NMR J-couplings or crystal structures). nih.govfrontiersin.org For example, the development of polarizable force fields, like the Drude model, and the inclusion of backbone potential map corrections (CMAP) in force fields like CHARMM and AMBER are aimed at improving the description of the polypeptide conformational energy landscape. nih.gov The goal is to create a force field that can accurately simulate both folded and disordered peptide states, a significant challenge in computational biology. pnas.org

In Silico Design of Constrained Peptide Analogues and Peptidomimetics

The foundation for designing constrained analogues of this compound lies in a thorough understanding of its conformational preferences in a solution. acs.orgnih.gov Small peptides like AFA are highly flexible, existing as an ensemble of different conformations in solution. researchgate.net Identifying the biologically active conformation is a critical first step. researchgate.net

Computational studies, combining NMR spectroscopy and molecular dynamics (MD) simulations, have shown that this compound preferentially adopts an inverse γ-turn structure in an aqueous solution. acs.orgnih.gov This conformation is characterized by a 3 → 1 hydrogen bond between the carbonyl group of the first alanine (B10760859) (Ala¹) and the amide proton of the third alanine (Ala³). acs.org This preferred structure serves as a template for designing constrained analogues.

Constrained Peptide Analogues: The goal of introducing constraints is to lock the peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target and increasing potency and stability. nih.gov For this compound, this involves designing molecules that maintain the key features of the inverse γ-turn.

Methods for Inducing Constraints:

Cyclization: Side chain-to-side chain or backbone-to-side chain cyclization can pre-organize the peptide into the desired turn structure.

Amide Bond Isosteres: Replacing a standard peptide bond with a non-cleavable mimic can enhance resistance to enzymatic degradation. nih.gov

α-Methylation: Substituting the α-hydrogen with a methyl group can restrict the peptide's rotational freedom. researchgate.net

Peptidomimetics: This strategy involves designing non-peptide scaffolds that mimic the spatial arrangement of critical pharmacophoric groups (i.e., the side chains of Ala¹, Phe², and Ala³) of the bioactive inverse γ-turn conformation. diva-portal.org Knowledge of the key residues involved in the interaction with a biological target is crucial for this process. nih.gov Computational tools can predict how well a designed peptidomimetic will mimic the original peptide's interactions. nih.gov

Table 1: Conformational Analysis of this compound in Aqueous Solution This table is interactive. Users can sort data by clicking on the headers.

Conformation Key Feature Population (Mole Fraction) Method of Determination Reference
Inverse γ-turn 3 → 1 Hydrogen Bond (Ala¹ CO to Ala³ NH) ~0.60 - 0.65 NMR (NOE data), MD Simulations acs.orgnih.gov
β-strand Extended Backbone ~0.40 NMR, MD Simulations nih.gov
Polyproline II (PPII) Left-handed helix Lower Stability DFT Calculations csic.es
Classic γ-turn Lowest Stability DFT Calculations csic.es

Scaffold Design and Alignment for Rational Drug Design

Scaffold-based drug design utilizes a central molecular structure (the scaffold) to orient functional groups in a precise three-dimensional arrangement, mimicking the key "hotspot" residues of a peptide that dominate the binding energy to a biological target. nih.govmdpi.com This approach is a cornerstone of rational drug design, moving from flexible peptides to more drug-like small molecules. researchgate.netdokumen.pub

For this compound, the design process begins with the computationally determined inverse γ-turn structure. The pharmacophoric elements are the two methyl side chains of the alanine residues and the benzyl (B1604629) side chain of the phenylalanine.

Scaffold Selection and Design:

Topographical Mimicry: A suitable scaffold is chosen or designed to place chemical moieties in positions that replicate the side chains of Ala¹, Phe², and Ala³ in the turn conformation. Examples of scaffolds include benzodiazepines, quinolinones, or oxopiperazines. nih.govnih.gov

Computational Alignment: The proposed scaffold-based molecule is computationally overlaid with the bioactive conformation of this compound. This alignment ensures that the functional groups on the scaffold occupy the same spatial vectors as the original peptide's side chains.

In Silico Screening: Virtual libraries of compounds based on the selected scaffold can be created by varying the appended functional groups. These libraries are then docked into the binding site of a target protein to predict binding affinity and identify the most promising candidates for synthesis. nih.gov

Example Design Workflow:

Target: A hypothetical receptor where the Phe² residue of AFA fits into a hydrophobic pocket and the two Ala residues form secondary contacts.

Scaffold: A tri-substituted benzene (B151609) ring could be used as a simple scaffold.

Design:

A benzyl group is attached to the scaffold to mimic the Phe² side chain.

Two methyl groups (or other small alkyl groups) are attached to mimic the Ala¹ and Ala³ side chains.

The positions of these substituents on the benzene ring are optimized using computational modeling to match the geometry of the AFA inverse γ-turn.

Evaluation: The resulting molecule is then evaluated in silico for its fit within the target's binding site. mdpi.com

Table 2: Key Interactions and Design Parameters for this compound Mimetics This table is interactive. Users can sort data by clicking on the headers.

Pharmacophoric Feature Residue Interaction Type Potential Mimicking Group on Scaffold Computational Tool for Analysis
Aromatic Side Chain Phenylalanine (Phe²) Hydrophobic, π-π stacking Benzyl, Naphthyl, Substituted Phenyl Molecular Docking (e.g., AutoDock), MD Simulations
Aliphatic Side Chain 1 Alanine (Ala¹) Hydrophobic, van der Waals Methyl, Ethyl Quantitative Structure-Activity Relationship (QSAR)
Aliphatic Side Chain 2 Alanine (Ala³) Hydrophobic, van der Waals Methyl, Ethyl QSAR, Free Energy Perturbation
Peptide Backbone N/A Hydrogen Bonding Amide, Ester, Heterocyclic rings Scaffold Hopping Algorithms, Rosetta

Enzymatic Stability and Biomacromolecular Interactions

Protease Susceptibility and Degradation Mechanisms

Proteolysis, the enzymatic breakdown of proteins and peptides, is a critical factor limiting the systemic availability of therapeutic peptides. Uncatalyzed, the hydrolysis of peptide bonds is an exceedingly slow process, with half-lives estimated to be in the hundreds of years. wikipedia.org However, in biological systems, proteases catalyze this reaction, significantly shortening the lifespan of peptides. Most linear peptides composed of L-amino acids exhibit short half-lives in serum, typically ranging from 5 to 30 minutes, due to the action of exoproteases that cleave terminal amino acids and endoproteases that cleave internal peptide bonds. nih.gov

The proteolytic half-life of a peptide is a measure of its stability in the presence of proteases. While specific in vitro proteolytic half-life data for H-Ala-Phe-Ala-OH is not extensively detailed in the literature, the stability of similar short peptides has been investigated in various biological matrices, such as plasma, liver, and kidney homogenates. researchgate.net The degradation rate is dependent on the peptide's amino acid sequence and the specific proteases present in the environment. researchgate.net For instance, studies on other tripeptides have shown significant enzymatic susceptibility in organ extracts. researchgate.net Given its structure as a simple, linear tripeptide with unmodified termini, this compound is expected to be susceptible to cleavage by various peptidases, leading to a relatively short half-life in vitro.

Table 1: General Proteolytic Stability of Short Linear Peptides
Peptide TypeTypical In Vitro Half-Life (Serum/Plasma)Primary Degradation EnzymesReference
Unmodified Linear Peptides (L-amino acids)5-30 minutesExo- and Endoproteases nih.gov
N-methylated Peptides> 12 hoursReduced susceptibility to most proteases nih.gov
Cyclized Peptides> 3 to > 24 hours (structure-dependent)Reduced susceptibility to exoproteases nih.gov

A common strategy to enhance the stability of peptides is chemical modification, with N-methylation being a particularly effective approach. rsc.org N-methylation involves the substitution of the hydrogen atom on a peptide bond's nitrogen with a methyl group. This modification confers protease resistance primarily by disrupting the hydrogen bond network between the peptide substrate and the enzyme's active site, which is crucial for substrate recognition and catalysis. rsc.org

The position of N-methylation can have a differential impact on stability. For a sequence like Ala-Phe-Ala, methylation could occur at the nitrogen of Phe or the second Ala.

N-methylation of the Phe-Ala bond: Methylating the nitrogen of the second alanine (B10760859) would sterically hinder the approach of carboxypeptidases that cleave the C-terminal residue.

N-methylation of the Ala-Phe bond: Methylating the nitrogen of phenylalanine would likely block cleavage by endopeptidases that recognize the Ala-Phe motif. Studies have shown that N-alkylation can inhibit protease activity at the modified site, forcing cleavage to occur at other, unmodified positions along the peptide backbone. rsc.org

The unique conformational landscape imposed by N-methylation at an alanine residue can preclude the relaxation of the peptide into a conformation recognized by the protease's active site. rsc.orgresearchgate.net This strategy has been shown to increase peptide half-life significantly, in some cases from minutes to over 12 hours. nih.gov

Interactions with Peptide Transporters (e.g., Oligopeptide Transporter (OPT), P-glycoprotein (P-gp))

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), a family that includes PepT1 and PepT2. nih.govmdpi.comresearchgate.net These transporters play a vital role in the absorption of dietary peptides and peptide-like drugs. nih.gov The interaction of peptides with these transporters is influenced by factors such as the amino acid side chains and the presence of free N- and C-termini.

Research on the POT transporter from Streptococcus thermophilus (PepTSt) has provided insights into tripeptide binding. Studies using Phe-Ala-Xxx tripeptides revealed that they bind with affinities similar to those of dipeptides. nih.gov Specifically, extending the dipeptide Phe-Ala with an additional alanine residue was found to have no significant effect on binding affinity, indicating that the tripeptide can be accommodated within the binding site. nih.gov This suggests that this compound is a likely substrate for oligopeptide transporters. The N-terminus of the peptide interacts with a subsite that can include residues like Glu-299, Asn-328, and Glu-400, while the C-terminus interacts with residues such as Arg-26, Tyr-30, and Lys-126 in PepTSt. nih.gov There is a lack of specific data regarding the interaction of this compound with the efflux transporter P-glycoprotein (P-gp).

Table 2: Interaction of Ala-Phe-Ala and Related Peptides with Transporters
PeptideTransporter FamilyInteraction TypeKey FindingsReference
Phe-Ala-GlnPOT (PepTSt)Binding SubstrateBinds with an affinity similar to dipeptides. nih.gov
Phe-Ala-AlaPOT (PepTSt)Binding SubstrateBinding affinity is not significantly different from the dipeptide Phe-Ala. nih.gov
Ala-PhePOT (PepT2)Binding SubstrateAffinity is influenced by protonation states of key residues in the binding pocket. elifesciences.orgbiorxiv.org
Ala-PhePOT (YePEPT)Binding SubstrateServes as a model substrate for studying electrostatic interactions in the binding pocket. nih.gov

Enzyme-Substrate Recognition and Kinetic Characterization

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. The enzyme's active site contains a binding site that complements the shape, size, and chemical properties of the substrate, facilitating catalysis.

This compound is a potential substrate for several classes of proteases due to its specific sequence.

Carboxypeptidases: These enzymes cleave the peptide bond of the C-terminal amino acid. Carboxypeptidases are broadly classified based on the nature of the C-terminal residue they prefer. This compound, having a C-terminal alanine, would be a substrate for A-type carboxypeptidases, which show a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains. nih.gov Human Carboxypeptidase A4 (CPA4), for instance, has been shown to effectively remove C-terminal residues from substrates like FA-Phe-Ala. nih.gov

Endopeptidases: Enzymes like chymotrypsin (B1334515) have a preference for cleaving peptide bonds C-terminal to large hydrophobic residues, such as phenylalanine. Therefore, chymotrypsin could potentially cleave the Ala-Phe bond within the this compound sequence.

While the prompt mentions Carboxypeptidase P, the available search results point more directly to the activity of other carboxypeptidases, such as CPA4, on similar substrates. nih.gov A derivative of a similar peptide, Ala-Phe-Lys-CH(2)Cl, has been shown to act as an affinity label for various proteinases, including plasma kallikrein, indicating that the Ala-Phe motif is recognized by certain proteases. nih.govportlandpress.com

Table 3: Potential Protease Recognition and Cleavage Sites in this compound
Enzyme ClassExample EnzymePotential Cleavage SiteSpecificityReference
Carboxypeptidase ACarboxypeptidase A4 (CPA4)Phe-Ala|-OHCleaves C-terminal neutral amino acids. nih.gov
Serine EndopeptidaseChymotrypsinAla-|-PheCleaves C-terminal to large hydrophobic residues (Phe, Tyr, Trp). nih.gov
Serine EndopeptidaseKallikreinAla-|-PheThe Ala-Phe motif is recognized by plasma kallikrein. nih.govportlandpress.com

The binding of a substrate like this compound to an enzyme's active site is a thermodynamically driven process. The energy released upon the formation of multiple weak, non-covalent interactions between the substrate and the enzyme is known as the binding energy. youtube.com These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. youtube.comnptel.ac.in

The thermodynamics of this interaction can be described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

ΔG (Gibbs Free Energy): A negative ΔG indicates a spontaneous binding process. It is related to the binding affinity (KD or Km).

ΔH (Enthalpy): Represents the change in heat content. Favorable enthalpic contributions come from the formation of hydrogen bonds and van der Waals interactions. escholarship.org

While specific thermodynamic parameters for the binding of this compound to a particular enzyme are not available, the principles remain the same. The stability of the enzyme-substrate complex, and thus the efficiency of catalysis, is a result of the intricate balance of these enthalpic and entropic contributions. nih.gov

Table 4: Conceptual Thermodynamic Parameters in this compound-Enzyme Interaction
Thermodynamic ParameterDescriptionContributing Factors for this compound Binding
ΔG (Gibbs Free Energy) Overall energy change determining binding spontaneity and affinity.Must be negative for binding to occur. The magnitude relates to the binding constant (Km).
ΔH (Enthalpy) Heat change associated with bond formation/breakage.Formation of H-bonds between peptide backbone and enzyme; van der Waals interactions of Phe and Ala side chains with active site pockets.
ΔS (Entropy) Change in the system's disorder.Negative contribution from the loss of rotational/translational freedom of the peptide and enzyme. Positive contribution from the release of ordered water molecules from the binding site.

Peptide-Macromolecule Interactions in Complex Biological Environments

The biological activity and fate of a peptide such as this compound are intrinsically linked to its interactions with larger biomacromolecules within the crowded cellular and extracellular milieu. These interactions govern its transport, mechanism of action, and eventual degradation. The specific sequence and conformation of the peptide dictate the nature and strength of these associations.

Investigating Peptide-Protein Binding and its Structural Implications

The interaction between a peptide and a protein is a highly specific event driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, electrostatic forces, and van der Waals forces. For the tripeptide this compound, the central phenylalanine residue, with its bulky and hydrophobic phenyl group, is predicted to be a primary driver of protein binding.

Research on other phenylalanine-containing peptides demonstrates that the phenyl side chain often inserts into hydrophobic pockets on the surface of target proteins. For instance, studies on the binding of peptide substrates to enzymes like phenylalanine hydroxylase show that the phenylalanine residue is crucial for recognition and binding at the active site. The interaction often induces conformational changes in both the peptide and the protein, a concept known as "induced fit," which facilitates optimal binding and, in the case of enzymes, catalytic activity. nih.govnih.govgersteinlab.org

For this compound, which preferentially adopts an inverse gamma-turn conformation in aqueous solutions, binding to a protein would likely involve a disruption or stabilization of this structure. nih.gov If the protein's binding site is complementary to the gamma-turn, the interaction would be stabilized. Conversely, if the protein requires a more extended conformation for binding, the peptide would need to overcome an energy barrier to alter its structure. nih.gov Upon binding, the hydrophobic phenyl group of Phenylalanine would likely be sequestered away from the aqueous environment and into a nonpolar cavity of the protein, while the flanking alanine residues could form additional, less specific contacts. wikipedia.orgnih.gov

The structural implications of such binding can be significant. For the target protein, the binding of the peptide can trigger allosteric changes, altering the protein's conformation and modulating its biological function. For the peptide, the bound conformation can differ substantially from its preferred state in solution, which has implications for its subsequent availability and susceptibility to enzymatic degradation. nih.govresearchgate.net For example, binding to a protein like human serum albumin (HSA), a common carrier protein in the blood, can protect the peptide from proteolysis, thereby extending its half-life. The binding of ligands to HSA is known to occur in specific hydrophobic pockets, and the interaction is primarily driven by hydrophobic forces, consistent with the properties of the phenylalanine residue. nih.govmdpi.com

Effects of Macromolecular Crowding on Peptide Conformation and Interactions

Biological systems are far from the dilute, idealized conditions of many laboratory experiments. The cytoplasm and extracellular spaces are densely packed with macromolecules, with concentrations reaching up to 400 mg/mL. nih.gov This phenomenon, known as macromolecular crowding, has profound effects on the behavior of peptides like this compound.

The primary effect of macromolecular crowding is volume exclusion. Because crowders occupy a significant portion of the total volume, the available space for other molecules is reduced. This entropically favors more compact molecular states. nih.gov For a small, flexible peptide, crowding can shift its conformational equilibrium towards more folded or compact structures, as these occupy less volume. Studies have shown that for some peptides, crowding can increase their thermal stability. nih.gov However, the magnitude and even the direction of this effect are highly dependent on the size and shape of both the peptide and the surrounding crowder molecules. nih.gov

For this compound, which already has a preference for a compact inverse gamma-turn structure, macromolecular crowding could further stabilize this conformation. nih.gov This stabilization might enhance its binding affinity for proteins that recognize this specific turn structure. Conversely, if the peptide's target requires it to be in a more extended state, crowding could hinder the necessary conformational change, thereby reducing binding efficiency.

Beyond simple volume exclusion, macromolecular crowding also influences peptide-protein interactions through several other mechanisms:

Increased Viscosity: The high concentration of macromolecules increases the viscosity of the medium, which can slow down the diffusion rates of both the peptide and its target protein, potentially reducing the rate of association. nih.gov

Non-specific Interactions: Weak, non-specific "soft" interactions can occur between the peptide and the crowding agents themselves. These can include transient hydrophobic or electrostatic interactions that might compete with or modulate the specific binding to a target protein. mun.ca

Altered Water Activity: Crowding can alter the structure and activity of the surrounding water molecules, which can, in turn, influence hydrophobic interactions that are critical for peptide folding and binding.

The table below summarizes the potential effects of macromolecular crowding on the properties of a small peptide like this compound.

PropertyEffect of Macromolecular CrowdingRationale
Conformational Stability Likely stabilization of compact structures (e.g., γ-turn)Excluded volume effect entropically favors smaller hydrodynamic radii.
Binding Affinity Can be increased or decreasedDependent on whether the favored conformation matches the protein-bound state.
Association Rate Generally decreasedIncreased medium viscosity slows down molecular diffusion.
Non-specific Binding IncreasedHigher probability of transient interactions with abundant crowder molecules.

Strategies for Designing Metabolically Stable Peptide Analogues

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. For a tripeptide like this compound, cleavage is likely to occur at the peptide bonds by enzymes such as aminopeptidases and carboxypeptidases. rsc.org To enhance its biological lifetime, several strategies can be employed to design analogues with improved metabolic stability.

One common approach is the incorporation of non-natural amino acids . Replacing one of the L-amino acids with its D-enantiomer, for example, can render the adjacent peptide bond resistant to standard proteases, which are stereospecific for L-amino acids. A study comparing tripeptides containing L-phenylalanine versus D-phenylalanine showed that the D-Phe-containing peptide was stable against a panel of enzymes, whereas the all-L-peptide was completely cleaved. rsc.org Another strategy is the use of α,β-didehydro amino acids, such as (Z)-α,β-didehydro-phenylalanine (ΔZPhe). The double bond introduces conformational constraints and alters the electronic properties of the peptide bond, increasing resistance to enzymatic hydrolysis. nih.gov

Another powerful technique is peptide stapling or cyclization . This involves introducing a synthetic brace to lock the peptide into a specific conformation, often an α-helix or a turn. This pre-organization can enhance binding affinity and, crucially, the cyclic or constrained structure provides steric hindrance that protects the peptide backbone from protease recognition and cleavage. Methods such as C-H activation can be used to create a covalent bond between the side chains of a Phenylalanine and a Tryptophan residue within a peptide sequence, forming a robust macrocycle. nih.gov

Further strategies to improve stability include:

N-methylation: Methylating the nitrogen atom of a peptide bond can prevent the formation of hydrogen bonds necessary for protease recognition and can sterically block the approach of the enzyme.

Use of Peptidomimetics: The peptide backbone can be altered entirely to create structures that mimic the original peptide's conformation but are built from non-amide bonds (e.g., esters, ethers) that are not recognized by proteases.

Deuteration: The selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can slow down enzymatic cleavage due to the kinetic isotope effect. This has been shown to improve the metabolic stability of various drug molecules. mdpi.com

The table below summarizes key strategies for enhancing the metabolic stability of a peptide like this compound.

StrategyModification Example for this compoundMechanism of Stabilization
D-Amino Acid Substitution H-Ala-D-Phe -Ala-OHStereospecificity of proteases prevents recognition and cleavage.
Unnatural Amino Acid H-Ala-ΔZPhe -Ala-OHConformational constraint and altered electronics of the peptide bond.
Backbone Modification N-methylation of the Ala-Phe peptide bondSteric hindrance and disruption of H-bonding required for enzyme binding.
Cyclization/Stapling Introduction of flanking residues to form a covalent side-chain bridgeMacrocyclic structure sterically shields peptide bonds from proteases.
Terminal Group Modification N-terminal acetylation or C-terminal amidationBlocks exopeptidases (aminopeptidases and carboxypeptidases).

By employing these design strategies, it is possible to create analogues of this compound with significantly improved pharmacokinetic profiles, making them more viable candidates for therapeutic applications.

Advanced Analytical Methods in Peptide Research

Integrated Chromatography-Mass Spectrometry for Purity and Identity Confirmation

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of peptides like H-Ala-Phe-Ala-OH. This integrated approach is essential for ensuring the purity and confirming the identity of the synthesized or isolated peptide.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of peptides from complex mixtures. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this method, the peptide is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The separation is based on the differential partitioning of the peptide between the stationary and mobile phases. The retention time of this compound is influenced by its hydrophobicity, which is primarily determined by the phenylalanine residue. A typical RP-HPLC method would utilize a C18 column and a gradient elution system with solvents like acetonitrile (B52724) and water, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The purity of the peptide can be assessed by the presence of a single, sharp peak in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard.

Coupling HPLC with ESI-MS/MS for Detailed Analysis

To obtain unequivocal identification and structural information, HPLC is often coupled with tandem mass spectrometry (MS/MS), most commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the peptide to be transferred from the liquid phase to the gas phase as an intact, charged molecule.

Once the protonated molecule of this compound is generated in the ESI source, it is directed into the mass spectrometer. In the first stage of MS, the parent ion corresponding to the mass-to-charge ratio (m/z) of the protonated peptide is selected. This parent ion is then subjected to collision-induced dissociation (CID), breaking it into characteristic fragment ions. The resulting fragment ions are analyzed in the second stage of MS, producing a tandem mass spectrum. This spectrum contains a series of b- and y-ions, which correspond to fragments that have retained the charge at the N-terminus and C-terminus, respectively. The specific fragmentation pattern serves as a fingerprint for this compound, confirming its amino acid sequence.

Quantitative Analysis of Amino Acid and Peptide Concentrations

Accurate quantification of this compound is crucial for many applications. Several advanced techniques have been developed to achieve high precision and sensitivity in determining its concentration.

Derivatization Strategies for Enhanced Spectroscopic Detection (e.g., Urea (B33335), O-Phthaldialdehyde)

To improve the detection of peptides by spectroscopic methods, derivatization strategies are often employed. These methods involve chemically modifying the peptide to attach a chromophore or fluorophore, thereby enhancing its absorbance or fluorescence properties.

One such agent is o-phthaldialdehyde (OPA) , which reacts with the primary amine at the N-terminus of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govsigmaaldrich.commn-net.com This derivatization allows for sensitive detection using fluorescence detectors coupled with HPLC. nih.gov The method is rapid and can detect peptides at very low concentrations, often in the femtomole range. nih.gov

Another approach involves derivatization with urea . This method can be used for the quantitative analysis of peptides by LC-MS. The reaction of urea with the peptide results in a carbamoyl (B1232498) derivative, which can lead to an increased UV response and altered polarity, aiding in chromatographic separation and detection. mdpi.com Studies have shown that tripeptides can be quantitatively derivatized with urea, making it a viable strategy for the analysis of this compound. mdpi.com

Derivatization Reagent Principle Detection Method Advantages
o-Phthaldialdehyde (OPA) Reacts with primary amines to form fluorescent isoindole derivatives. nih.govsigmaaldrich.comFluorescence DetectionHigh sensitivity, rapid reaction. nih.gov
Urea Forms carbamoyl derivatives with peptides. mdpi.comUV or Mass SpectrometryImproves UV response and chromatographic separation. mdpi.com
Dansyl Chloride Reacts with primary and secondary amines to form fluorescent sulfonamide adducts. acs.orgnih.govFluorescence or Mass SpectrometryEnhances ionization in mass spectrometry. acs.org

This table summarizes common derivatization strategies for peptide quantification.

Isotope-Dilution Mass Spectrometry for Precise Quantification

Isotope-dilution mass spectrometry (IDMS) is considered a gold standard for highly accurate and precise quantification. synpeptide.commdpi.comnih.gov This technique involves adding a known amount of a stable isotope-labeled version of this compound to the sample as an internal standard. The labeled peptide is chemically identical to the natural peptide but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

The sample is then analyzed by LC-MS, and the ratio of the signal intensity of the natural peptide to the isotope-labeled internal standard is measured. Since the two forms co-elute and have very similar ionization efficiencies, this ratio is directly proportional to the concentration of the natural peptide and is less affected by variations in sample preparation or instrument response. synpeptide.comnih.gov This method provides high precision and is traceable to the International System of Units (SI), making it a reference method for peptide quantification. mdpi.comnih.gov

Characterization of Binding Events and Thermodynamics

Understanding the interactions of this compound with other molecules, such as receptors or membranes, is crucial for elucidating its biological function. Various biophysical techniques can be employed to characterize these binding events and their thermodynamic properties.

Research has investigated the interaction of this compound with micelles, which serve as simple models for biological membranes. One study utilized ¹H NMR spectroscopy and molecular dynamics (MD) simulations to examine the interaction between this compound and cesium perfluorooctanoate (CsPFO) micelles. researchgate.netacs.org By analyzing changes in the chemical shifts of the peptide's protons upon addition of the micelles, researchers were able to gain information about the location of the peptide within the micellar environment. researchgate.netacs.org Differential line broadening in the presence of a paramagnetic ion further helped to pinpoint the peptide's orientation. researchgate.netacs.org

From such studies, it is possible to estimate the association constant (Kₐ) for the peptide-micelle binding. researchgate.netacs.org By performing these experiments at different temperatures, the enthalpy change (ΔH) of the binding process can also be determined. These thermodynamic parameters provide valuable insights into the nature of the forces driving the interaction, such as hydrophobic effects or hydrogen bonding.

Technique Information Obtained Example Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Location and orientation of the peptide upon binding, association constant. researchgate.netacs.orgStudying the interaction of this compound with micelles. researchgate.netacs.org
Molecular Dynamics (MD) Simulations Detailed atomic-level view of the binding interactions, including hydrogen bonds. researchgate.netSimulating the interaction of this compound with micelles. researchgate.net
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).Characterizing the thermodynamics of peptide-receptor interactions.
Surface Plasmon Resonance (SPR) Real-time monitoring of binding and dissociation kinetics (kₐ, kₑ), and binding affinity (Kₐ).Investigating the binding of this compound to immobilized targets. researchgate.net

This table outlines key methods for characterizing peptide binding events.

Isothermal Titration Calorimetry (ITC) for Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. malvernpanalytical.com This provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling or immobilization. malvernpanalytical.com In a typical ITC experiment, a solution of a ligand is titrated into a sample cell containing a macromolecule. tainstruments.com The resulting heat change is measured, and when plotted against the molar ratio of the reactants, it yields critical binding parameters: the binding constant (Kₐ) or its reciprocal, the dissociation constant (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). malvernpanalytical.comtainstruments.com From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the molecular recognition process. tainstruments.com

The study of peptides containing phenylalanine and alanine (B10760859) residues demonstrates the utility of ITC. For instance, research on the molecular recognition of amino acids and peptides by synthetic cucurbit[n]uril (Q[n]) hosts has employed ITC to quantify binding affinities. The interaction between the dipeptide H-Phe-Ala-OH and the macrocycle cucurbit nih.govuril (Q7) was determined, showcasing how ITC can be applied to simple peptide systems. rsc.org

Table 1: Binding Affinity of H-Phe-Ala-OH with Cucurbit nih.govuril (Q7) Determined by ITC
PeptideHostBinding Affinity (Kₐ) (M⁻¹)Experimental Conditions
H-Phe-Ala-OHQ71.4 x 10³Not specified

Furthermore, ITC is instrumental in dissecting the thermodynamic contributions to binding. Studies on the interaction between amphiphilic α-helical peptides containing both alanine and phenylalanine and heparan sulfate (B86663) revealed that the binding process is driven by both electrostatic and hydrophobic interactions. rsc.orgrsc.org By measuring the heat capacity change (ΔCp) through experiments at different temperatures, researchers can distinguish the energetic contributions of hydrophobic interactions from electrostatic ones, which is crucial for understanding the binding mechanism of peptides like this compound to biological targets. rsc.orgrsc.org

Fluorescence Spectroscopy for Ligand-Receptor Interaction Monitoring

Fluorescence spectroscopy is a highly sensitive technique for monitoring the interactions between peptides and their receptors or binding partners. The intrinsic fluorescence of aromatic amino acids, primarily tryptophan and to a lesser extent phenylalanine and tyrosine, can be exploited as a natural probe. researchgate.net When a peptide like this compound binds to a receptor, the local environment of the phenylalanine residue may change, leading to shifts in its fluorescence emission spectrum, quantum yield, or polarization. nih.gov

For example, studies on the binding of pentagastrin-related peptides to phospholipid vesicles have shown that the incorporation of a tryptophan residue (a stronger fluorophore but structurally related to phenylalanine) into a more hydrophobic environment upon binding results in an increased fluorescence quantum yield and a blue shift of the emission maximum. nih.gov This indicates the peptide's insertion into the lipid bilayer. nih.gov Similarly, the self-assembly of dipeptides such as L-Ala-L-Phe (AF) can be monitored by fluorescence, where the formation of aromatic π-π stacking interactions leads to a red shift in the emission spectrum. researchgate.net

In more complex systems, fluorescently labeled peptides are used to study ligand-receptor dynamics in real-time. A fluoresceinated N-formyl hexapeptide was used to analyze its interaction with receptors on human neutrophils via fluorescence flow cytometry. nih.gov This approach allowed for the determination of the number of surface receptors, the association rate constant (approximately 10⁹ M⁻¹ min⁻¹ at 37°C), and the rate of internalization. nih.gov

Recent drug discovery efforts have utilized peptide linkers in the design of fluorescent ligands. A study on ligands for the Histamine H1 Receptor (H₁R) explored various peptide linkers, including one with the sequence Phe-Ala-Ala, which is structurally very similar to the C-terminal of this compound. nih.govacs.org The binding affinities of these fluorescent conjugates were determined using a NanoBRET saturation binding assay, demonstrating how peptide structure influences receptor affinity. nih.govacs.org

Table 2: Binding Affinity of a Fluorescent Ligand with a Peptide Linker for the Histamine H1 Receptor (H₁R)
Peptide Linker Sequence (AA³-AA²-AA¹)Binding Affinity (pKD ± SEM)
AA³AA²AA¹
PheAlaAla7.92 ± 0.08

Binding affinity (pKD) was determined from saturation binding curves in a NanoBRET assay conducted in Nluc-H1R expressing HEK293T cells. nih.govacs.org

Chiral Separations using Advanced Chromatographic and Electrophoretic Techniques

The synthesis of peptides can result in a mixture of stereoisomers (enantiomers and diastereomers), making the development of effective chiral separation methods essential for purification and quality control. mdpi.com Advanced techniques in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are pivotal for resolving these complex mixtures. mdpi.com

Capillary electrophoresis, in particular, has proven highly effective for the enantioseparation of small peptides and their building blocks. researchgate.net Research on the separation of the LL- and DD-enantiomers of dipeptides, including alanyl-phenylalanine (Ala-Phe), has been conducted using various cyclodextrins (CDs) as chiral selectors in the background electrolyte. nih.govnih.gov Both neutral and negatively charged α-, β-, and γ-cyclodextrin derivatives have been successfully employed. nih.govnih.govresearchgate.net

The enantioseparation is achieved through the formation of transient diastereomeric complexes between the peptide enantiomers and the chiral selector, which have different electrophoretic mobilities. researchgate.net Key findings from these studies include:

Selector Efficacy : β-CD derivatives are often more effective and universal chiral selectors for these dipeptides compared to α- and γ-CDs. nih.govnih.gov

Influence of pH : The pH of the background electrolyte is a critical parameter. Complete separation of all Ala-Phe enantiomers was often achieved at an acidic pH of 2.5. nih.govnih.gov Changing the pH can significantly alter the separation and, in many cases, lead to a reversal of the enantiomer migration order. nih.govresearchgate.net

Selector Structure : The enantiomer migration order is dependent on the CD cavity size and the type of substituent on the cyclodextrin. nih.govnih.gov

Table 3: Chiral Selectors Used in Capillary Electrophoresis for Ala-Phe Enantioseparation
TechniqueChiral Selector TypeSpecific ExamplesKey Observation
Capillary ElectrophoresisNeutral CyclodextrinsNative α-, β-, γ-CD; Methyl- and Hydroxypropyl-β-CDβ-CDs proved to be more universal selectors than α- and γ-CDs. nih.gov
Negatively Charged CyclodextrinsSulfated α-, β-, γ-CDs; Heptakis(6-O-sulfo)-β-CDEffective separation at pH 2.5; migration order depends on CD cavity size and substituent. nih.gov
HPLCChiral Stationary Phases (CSPs)Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK ZWIX)Versatile for chiral analysis of free amino acids and small peptides. chiraltech.com
Derivatization AgentsMarfey's Reagent (e.g., L-FDLA)Used for advanced analysis of hydrolyzed peptides to determine amino acid stereochemistry via HPLC-MS. researchgate.net

In the realm of HPLC, chiral stationary phases (CSPs) offer a direct method for separating enantiomers. Zwitterionic CSPs derived from cinchona alkaloids have shown versatility in the chiral analysis of free amino acids and small peptides. chiraltech.com An alternative advanced method is Marfey's analysis, which involves hydrolyzing the peptide and derivatizing the resulting amino acids with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDLA). researchgate.net The resulting diastereomeric derivatives are then separated and quantified using reversed-phase HPLC, often coupled with mass spectrometry, to determine the absolute configuration of each amino acid in the original peptide sequence. researchgate.net

Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundL-Alanyl-L-phenylalanyl-L-alanine
AlaAlanine
PhePhenylalanine
TyrTyrosine
TrpTryptophan
Ala-PheAlanyl-phenylalanine
H-Phe-Ala-OHPhenylalanyl-alanine
CDCyclodextrin
Q7Cucurbit nih.govuril
L-FDLA1-fluoro-2,4-dinitrophenyl-5-L-alanine amide

Peptide Design Principles and Structure Activity Relationship Sar Studies

Rational Design of H-Ala-Phe-Ala-OH Analogues and Peptidomimetics

Rational design in peptide chemistry involves the logical and purposeful modification of a known peptide sequence to create analogues with improved characteristics such as binding affinity, selectivity, or stability. For this compound, this process would begin with understanding the role of each amino acid. The central Phenylalanine (Phe) residue offers a bulky, hydrophobic, and aromatic side chain, which is often crucial for binding interactions, particularly π-stacking. acs.org The two flanking Alanine (B10760859) (Ala) residues provide a simple, non-polar context.

The design of analogues could involve altering these residues to probe their importance. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or non-peptide bonds. abyntek.com This approach aims to overcome the inherent drawbacks of peptides, such as poor stability against proteolytic degradation. researchgate.net For this compound, a peptidomimetic could be designed to present the side chains of Alanine and Phenylalanine in the same three-dimensional orientation as the native peptide but using a more rigid, non-peptidic scaffold, such as a cyclopropane (B1198618) or pyrimidodiazepine framework. researchgate.netchemrxiv.org The goal is to create molecules that retain the essential functional groups for biological activity while having improved drug-like properties. upc.edu

Strategies for Enhancing Conformational Stability in Peptide Design

Linear peptides like this compound are typically conformationally flexible, existing as an ensemble of different shapes in solution. nih.gov This flexibility can be entropically unfavorable for binding to a specific target. researchgate.net Therefore, a key strategy in peptide design is to enhance conformational stability, often by pre-organizing the peptide into its bioactive conformation. upc.edu

Conformational constraints can be introduced into a peptide sequence to reduce its flexibility and stabilize a desired secondary structure, such as a β-turn. upc.edunih.gov These constraints can lead to increased potency, improved resistance to proteases, and higher selectivity for a target receptor. researchgate.net

Cyclization: This is a common technique where the peptide is made into a closed-loop structure. researchgate.net For this compound, a "head-to-tail" cyclization could be performed by forming an amide bond between the N-terminal amino group of the first Alanine and the C-terminal carboxyl group of the second Alanine, creating cyclo(Ala-Phe-Ala). This cyclization dramatically reduces the number of accessible conformations and can lock the peptide into a structure that mimics a turn motif found in larger proteins. researchgate.netbachem.com

Backbone Modifications: Altering the peptide backbone is another effective strategy. abyntek.com This can include:

Incorporation of D-amino acids: Replacing one of the natural L-amino acids with its D-enantiomer can induce specific turn structures and significantly increases resistance to enzymatic degradation. researchgate.netfrontiersin.org

N-methylation: Methylating the nitrogen atom of a peptide bond can restrict rotation around that bond and prevent the formation of certain hydrogen bonds, thereby influencing the peptide's preferred conformation. bachem.com

Use of α,β-dehydroamino acids: Introducing a double bond between the α- and β-carbons of an amino acid, such as creating dehydro-phenylalanine (ΔPhe), constrains the peptide backbone and can stabilize β-turns. upc.edu

StrategyDescriptionPotential Application to this compoundExpected Outcome
Head-to-Tail Cyclization Formation of a peptide bond between the N- and C-termini. bachem.comcyclo(Ala-Phe-Ala)Greatly reduced flexibility; potential stabilization of a β-turn conformation. researchgate.net
D-Amino Acid Substitution Replacing an L-amino acid with its D-isomer. researchgate.netH-Ala-D-Phe -Ala-OHInduction of a specific turn structure; enhanced proteolytic stability. frontiersin.org
N-Methylation Adding a methyl group to a backbone amide nitrogen. bachem.comH-Ala-Phe(N-Me )Ala-OHRestricted bond rotation; altered hydrogen bonding capacity; increased stability. bachem.com
α,β-Dehydroamino Acid Introducing a Cα=Cβ double bond in a side chain. upc.eduH-Ala-ΔPhe -Ala-OHConstrained backbone; induction of β-turns or helical structures. upc.edu

Table 1: Strategies for introducing conformational constraints in this compound analogues.

Systematic Amino Acid Substitution and Chemical Modification to Modulate Functionality

Structure-activity relationship (SAR) studies systematically explore how changes to a molecule's structure affect its function. A common method is systematic amino acid replacement, where each residue in the peptide is substituted with other amino acids to determine its contribution to activity. wikipedia.org

For this compound, one could perform an "alanine scan" on the Phenylalanine residue (by replacing it with Alanine) to see if the aromatic side chain is essential for a hypothetical function. Conversely, the Alanine residues could be replaced to probe the effect of side chain size, polarity, or charge. For example, replacing Ala with Glycine (Gly) would increase local flexibility, while replacement with Valine (Val) would increase steric bulk. nih.gov Replacing Phe with Tyrosine (Tyr) would add a polar hydroxyl group, potentially introducing a new hydrogen bonding opportunity, whereas replacement with Cyclohexylalanine (Cha) would maintain hydrophobicity but remove aromaticity.

Chemical modifications to the N- or C-terminus are also common strategies. researchgate.net Acetylation of the N-terminus or amidation of the C-terminus removes the formal charges, which can increase the peptide's hydrophobicity and metabolic stability. bachem.comresearchgate.net

PositionOriginal ResidueSubstitution ExampleRationale for SubstitutionPredicted Effect on Physicochemical Properties
1Ala Glycine (Gly)Increase backbone flexibility.Increased flexibility, reduced steric hindrance.
1Ala Valine (Val)Increase steric bulk and hydrophobicity.Increased hydrophobicity.
2Phe Alanine (Ala)Remove aromatic side chain (Ala-scan).Loss of aromaticity and π-stacking capability; decreased hydrophobicity.
2Phe Tyrosine (Tyr)Introduce a polar hydroxyl group. rsc.orgIncreased polarity; potential for new hydrogen bond.
2Phe Tryptophan (Trp)Modify aromatic properties (indole ring).Increased size of aromatic system; altered electronic properties.
3Ala Serine (Ser)Introduce a polar, hydrogen-bonding side chain.Increased polarity and hydrophilicity.
C-Terminus-OH -NH₂ (Amidation)Neutralize C-terminal charge. researchgate.netIncreased stability against carboxypeptidases; increased hydrophobicity.

Table 2: Examples of systematic substitutions in this compound for SAR studies.

De Novo Peptide Design for Specific Academic Research Objectives

De novo design involves creating entirely new peptide sequences based on first principles to achieve a specific function, rather than modifying existing ones. nih.gov This approach is heavily reliant on computational methods to predict peptide structures and their interactions with targets. amazon.comacs.org

For a specific academic research objective, such as inhibiting a particular enzyme or disrupting a protein-protein interaction, a peptide like this compound might be designed de novo. Computational algorithms can screen vast virtual libraries of peptide sequences to find candidates that are predicted to fold into a stable structure and bind with high affinity to a target site. acs.org For instance, if a protein's binding pocket has a hydrophobic region complemented by a specific hydrogen bond acceptor, a designer algorithm might generate the this compound sequence as a potential binder, where the Phe residue fits into the hydrophobic pocket. The design process is iterative, involving computational modeling, synthesis of the designed peptide, and experimental validation. nih.gov

Molecular Evolution Studies in Peptide Systems

Molecular evolution studies, both in vitro and in silico, mimic the process of natural selection to discover peptides with desired properties from large, diverse libraries. plos.org This approach does not require prior knowledge of the target structure. The process typically involves generating a massive library of random peptides, subjecting the library to a selection pressure (e.g., binding to a target molecule), and amplifying the "fittest" peptides that survive the selection. plos.org

A sequence like this compound could theoretically be identified from such an experiment. For example, a study might aim to find short peptides that integrate into a lipid membrane. mdpi.com A library of random tripeptides could be exposed to vesicles, and those that successfully embed themselves could be isolated and sequenced. If the amphipathic nature of this compound—with its central hydrophobic residue—confers an advantage for membrane integration, it might be enriched during the selection process. mdpi.com This strategy is powerful for discovering novel peptide ligands and functional molecules without rational design. royalsocietypublishing.orgpnas.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Ala-Phe-Ala-OH with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Use Fmoc/t-Bu chemistry for stepwise assembly. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Characterize purity using LC-MS (>95% purity threshold) and confirm sequence via tandem mass spectrometry (MS/MS) . For reproducibility, document resin loading efficiency, coupling times, and deprotection steps meticulously, adhering to Beilstein Journal guidelines for experimental transparency .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (1H and 13C) to confirm backbone conformation and side-chain orientations. Use circular dichroism (CD) spectroscopy to assess secondary structure in aqueous vs. organic solvents. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for amide bond detection (e.g., ~1650 cm⁻¹ for α-helix signatures) .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Methodological Answer : Lyophilize the peptide and store at -20°C in airtight, light-protected vials. For short-term use (≤1 week), dissolve in sterile PBS (pH 7.4) and refrigerate at 4°C. Avoid freeze-thaw cycles; aliquot working solutions to prevent degradation. Stability assays (e.g., HPLC retention time shifts) should be conducted monthly .

Advanced Research Questions

Q. How can computational modeling predict this compound interactions with enzymatic targets like dipeptidyl peptidases?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to active sites (e.g., DPP-III). Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess conformational stability. Compare results with experimental kinetic assays (e.g., IC50 measurements) to resolve discrepancies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Evaluate variables: assay type (e.g., fluorogenic vs. colorimetric), buffer pH, and enzyme sources (recombinant vs. tissue-extracted). Perform meta-analysis with random-effects models to quantify heterogeneity. Replicate conflicting studies under standardized conditions .

Q. How to design experiments analyzing this compound’s stability under physiological conditions (e.g., serum incubation)?

  • Methodological Answer : Incubate the peptide in human serum (37°C, 5% CO2) over 0–24 hours. Terminate reactions with 10% TCA at intervals. Analyze degradation via LC-MS and quantify half-life using non-linear regression (one-phase decay model). Include controls (e.g., protease inhibitors) to identify degradation pathways .

Q. What ethical considerations apply when studying this compound in preclinical models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis and minimize suffering through humane endpoints. For human-derived enzymes, ensure ethical sourcing (e.g., IRB-approved waste tissues). Disclose conflicts of interest and funding sources transparently .

Data Analysis & Reporting

Q. How to statistically analyze dose-response data for this compound in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill coefficients. Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Include raw data in supplementary materials per Beilstein Journal standards .

Q. What frameworks (e.g., FINER, PICO) optimize hypothesis generation for this compound studies?

  • Methodological Answer : Apply FINER criteria to ensure feasibility and novelty. For mechanistic studies, use PICO: P opulation (target enzyme), I ntervention (this compound concentration), C omparison (positive/negative controls), O utcome (inhibition %). Pilot studies (n=3) refine parameters before full-scale experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.